Product packaging for 2-[1-(Methylamino)cyclopropyl]phenol(Cat. No.:)

2-[1-(Methylamino)cyclopropyl]phenol

Cat. No.: B13500783
M. Wt: 163.22 g/mol
InChI Key: ZHFLQCRTJWEBEI-UHFFFAOYSA-N
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Description

Overview of Phenol-Containing Structures in Contemporary Chemical Synthesis

Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are a class of compounds with profound importance in organic chemistry. ubc.ca The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution at the ortho and para positions and also imparts acidic properties to the proton of the hydroxyl group. wikipedia.org This reactivity makes phenols versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and dyes. ontosight.aichemicalbook.com The ability of the phenolic hydroxyl group to act as a hydrogen bond donor is also a critical feature, influencing molecular recognition and the physical properties of materials. acs.org

Significance of Cyclopropyl (B3062369) Moieties in Medicinal and Organic Chemistry Scaffolds

The cyclopropyl group, a three-membered carbocyclic ring, is a highly valuable structural unit in medicinal and organic chemistry. Its inherent ring strain endows it with unique electronic properties and reactivity compared to larger cycloalkanes or acyclic fragments. acs.org In medicinal chemistry, the incorporation of a cyclopropyl ring can lead to improvements in metabolic stability, potency, and selectivity of drug candidates by introducing conformational rigidity and altering lipophilicity. acs.org This rigid structure can help to lock a molecule into a bioactive conformation, leading to more favorable interactions with biological targets.

Structural Analysis of 2-[1-(Methylamino)cyclopropyl]phenol (B6155985) as a Hybrid Scaffold

The fusion of a phenol (B47542), a methylamino group, and a cyclopropyl ring in this compound creates a hybrid scaffold with a distinct set of structural and electronic properties. The analysis of this unique arrangement is crucial for understanding its potential applications and reactivity.

A key feature of the this compound scaffold is its conformational rigidity. The three-membered cyclopropane (B1198618) ring severely restricts the rotational freedom around the carbon-carbon bonds within the ring. This is in stark contrast to its acyclic analogues, such as 2-(1-methylamino-iso-propyl)phenol, where free rotation around the single bonds of the isopropyl group would allow for a multitude of conformations. This rigidity, conferred by the cyclopropyl moiety, can be advantageous in fields like drug design, where a well-defined molecular shape is often a prerequisite for high-affinity binding to a biological target. The constrained nature of the cyclopropyl ring positions the methylamino and phenyl groups in a specific and predictable spatial arrangement relative to each other.

The cyclopropane ring in this compound is 1,2-disubstituted with a methylamino group and a phenol group. When two different substituents are attached to a cyclopropane ring at adjacent carbons, stereoisomerism is possible. libretexts.org Specifically, cis and trans diastereomers can exist. In the cis isomer, the methylamino and phenol groups would be on the same side of the cyclopropane ring, while in the trans isomer, they would be on opposite sides.

Furthermore, the carbon atoms of the cyclopropane ring bonded to the methylamino and phenol groups are stereocenters. This means that, in addition to the cis/trans isomerism, the molecule is chiral and can exist as enantiomers. For 1,2-disubstituted cyclopropanes with two different substituents, both the cis and trans isomers are chiral and will exist as a pair of enantiomers. chemistryschool.net The specific stereochemistry of the molecule will have a profound impact on its biological activity and its interactions with other chiral molecules.

Table 1: Possible Stereoisomers of this compound

Isomer Relationship
(1R,2R)-trans Enantiomer of (1S,2S)-trans
(1S,2S)-trans Enantiomer of (1R,2R)-trans
(1R,2S)-cis Enantiomer of (1S,2R)-cis

The electronic properties of the phenolic and amine functionalities in this compound are influenced by the presence of the other structural motifs. The cyclopropyl group, being an alkyl group, is generally considered to be electron-donating through an inductive effect. sips.org.in When positioned ortho to the hydroxyl group on the phenol ring, this electron-donating character is expected to decrease the acidity of the phenol compared to unsubstituted phenol. pharmaguideline.com This is because the electron-donating group destabilizes the resulting phenoxide ion by increasing the electron density on the negatively charged oxygen.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B13500783 2-[1-(Methylamino)cyclopropyl]phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-[1-(methylamino)cyclopropyl]phenol

InChI

InChI=1S/C10H13NO/c1-11-10(6-7-10)8-4-2-3-5-9(8)12/h2-5,11-12H,6-7H2,1H3

InChI Key

ZHFLQCRTJWEBEI-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)C2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 1 Methylamino Cyclopropyl Phenol and Its Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-[1-(Methylamino)cyclopropyl]phenol (B6155985), the analysis suggests several logical disconnections that form the basis of potential synthetic routes.

The most apparent disconnection is at the carbon-nitrogen (C-N) bond of the methylamino group. This leads back to a key intermediate, a 1-amino-1-(2-hydroxyphenyl)cyclopropane, which could be methylated, or more directly, to a cyclopropyl (B3062369) ketone precursor, 1-(2-hydroxyphenyl)cyclopropan-1-one. This ketone could then undergo reductive amination with methylamine (B109427) to form the target compound. This approach simplifies the problem to the synthesis of the phenolic cyclopropyl ketone core.

A second major disconnection breaks the bond between the aromatic ring and the cyclopropane (B1198618) ring. This suggests a strategy where a pre-functionalized cyclopropane, such as 1-(methylamino)cyclopropanol or a related derivative, is coupled to a phenol (B47542) precursor. This could potentially be achieved through electrophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

A third strategy involves disconnecting the bonds within the cyclopropane ring itself. This implies an intramolecular ring-closing reaction as the final step in forming the three-membered ring. The precursor would be an ortho-substituted phenol with an appropriate three-carbon chain that can be induced to cyclize.

These primary retrosynthetic pathways guide the specific synthetic strategies discussed in the following sections.

Approaches to the 2-Phenol-Cyclopropyl Core

The central challenge in synthesizing the target molecule is the construction of the 2-cyclopropylphenol (B47241) scaffold. Several distinct approaches have been developed to create this structural motif.

Cyclopropylation Reactions Utilizing Phenolic Precursors

Directly attaching a cyclopropyl group to a phenol ring at a carbon atom (C-cyclopropylation) is a direct but challenging approach. While O-cyclopropylation of phenols is well-documented, C-cyclopropylation methods are less common. nih.govacs.orgnih.gov Strategies often involve the reaction of a phenol derivative with a cyclopropylating agent, typically a cyclopropyl carbene or carbenoid, often generated in situ.

One notable method is a variation of the Simmons-Smith reaction, where a diiodomethane (B129776) and a zinc-copper couple react with an alkene. For phenolic precursors, the double bond of a tautomeric keto form of the phenol can be targeted for cyclopropanation. researchgate.net Coordination of the phenol to a metal complex can induce tautomerization to the dienone form, making the uncoordinated meta carbon nucleophilic and reactive toward cyclopropanating agents. researchgate.net

Reaction Type Typical Reagents Key Features
Simmons-Smith CyclopropanationCH₂I₂, Zn(Cu)Involves reaction with a double bond; can be applied to keto-tautomers of phenols.
Transition-Metal CatalyzedDiazo compounds, Rh or Cu catalystsInvolves the formation of a metal-carbene intermediate that reacts with the aromatic ring.
Electrophilic CyclopropylationCyclopropyl electrophiles (e.g., cyclopropyl triflate)Requires a highly activated phenol ring for direct electrophilic aromatic substitution.

Ring-Closing Reactions for Cyclopropane Formation

An alternative to direct cyclopropylation is the formation of the cyclopropane ring from an acyclic precursor already attached to the phenol ring. Intramolecular ring-closing reactions are powerful methods for constructing strained ring systems. organic-chemistry.org A common strategy is the Michael-initiated ring closure (MIRC), where a nucleophile adds to an α,β-unsaturated compound, and the resulting enolate displaces a leaving group in the same molecule to form the cyclopropane ring. rsc.orgresearchgate.net

For the synthesis of a 2-phenol-cyclopropyl core, a suitable precursor would be an ortho-substituted phenol containing both the Michael acceptor and the nucleophilic center or leaving group. For example, an ortho-vinyl phenol derivative could be functionalized to undergo an intramolecular cyclization.

Method Precursor Structure Typical Conditions
Michael-Initiated Ring Closure (MIRC)Phenol with ortho-side chain containing an electron-withdrawing group and a leaving group.Base-catalyzed (e.g., NaH, t-BuOK).
Intramolecular Nucleophilic SubstitutionPhenol with ortho-side chain containing a nucleophilic carbon and a leaving group (e.g., a 1,3-dihalide).Base-mediated cyclization.
Radical CyclizationPhenol with ortho-allyl halide or similar precursor.Radical initiator (e.g., AIBN) and a reducing agent (e.g., Bu₃SnH).

Palladium-Catalyzed Cyclopropane C-H Bond Functionalization Routes

Modern synthetic chemistry offers powerful tools in the form of palladium-catalyzed C-H bond functionalization. acs.org These methods can be applied in two ways for the synthesis of the target core. First, a pre-formed 2-cyclopropylphenol could undergo Pd-catalyzed C-H activation at the C1 position of the cyclopropane ring, allowing for the introduction of a functional group that can later be converted to the methylamino moiety. nih.govrsc.org This requires a directing group, which could be the phenolic hydroxyl group itself or a protecting group installed on it. nih.gov

Alternatively, a phenol derivative (e.g., 2-bromophenol) could be cross-coupled with a cyclopropylboronic acid or a similar organometallic cyclopropane reagent. While this is a cross-coupling reaction rather than a C-H functionalization of the cyclopropane, related palladium-catalyzed processes that functionalize the C-H bonds of the phenol ring directly with a cyclopropyl group are also conceivable.

Strategy Catalyst System Substrates Key Advantage
C-H Arylation of CyclopropanePd(OAc)₂, Ligand (e.g., mono-N-protected amino acid)Cyclopropanecarboxylic acid derivative + Aryl halideForms the Aryl-Cyclopropane bond.
Directed C-H Functionalization of PhenolPd(II) catalyst, Directing GroupPhenol derivative + Cyclopropylating agentHigh regioselectivity at the ortho position.
C-H Functionalization of 2-CyclopropylphenolPd(OAc)₂, Ligand, Oxidant2-CyclopropylphenolIntroduces a functional group directly onto the cyclopropane ring. chemrxiv.org

Introduction and Functionalization of the Methylamino Group

Once the 2-phenol-cyclopropyl core is established, the final step is the introduction of the methylamino group at the C1 position of the cyclopropane ring.

Amination Strategies (e.g., Reductive Amination, Nucleophilic Substitution)

As suggested by the retrosynthetic analysis, one of the most efficient methods for installing the methylamino group is through the reductive amination of a cyclopropyl ketone. thieme-connect.com This reaction involves the condensation of the ketone precursor, 1-(2-hydroxyphenyl)cyclopropan-1-one, with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the final amine product. Various reducing agents can be employed, and catalyst systems using rhodium or ruthenium have been explored for such transformations. nih.govacs.orgacs.org This method is often highly efficient and tolerant of various functional groups.

Catalyst/Reagent Reducing Agent Substrate Outcome
Rhodium Catalyst (e.g., [Rh(OAc)₂]₂)Carbon Monoxide (as deoxygenative agent)Cyclopropyl Ketone + AmineTraditional reductive amination product. acs.org
Ruthenium Catalyst (e.g., RuCl₃)Carbon Monoxide (as deoxygenative agent)Cyclopropyl Ketone + AmineCan lead to ring-expanded pyrrolidine (B122466) byproducts. acs.orgacs.org
NaBH₃CN or Na(OAc)₃BHAcidic or Neutral ConditionsCyclopropyl Ketone + AmineClassical reductive amination conditions.

An alternative strategy is nucleophilic substitution. This would require a precursor such as 1-bromo-1-(2-hydroxyphenyl)cyclopropane or a corresponding tosylate. Methylamine could then act as a nucleophile to displace the leaving group. However, nucleophilic substitution at a cyclopropyl carbon can be difficult due to increased ring strain in the transition state and the potential for competing elimination reactions. nih.gov Therefore, reductive amination is generally the more favored and reliable route.

N-Methylation Post-Cyclopropylation

The final installation of the methyl group onto the primary amine of a 2-(1-aminocyclopropyl)phenol (B11753839) precursor is a critical step in the synthesis of the target compound. Various N-methylation strategies have been developed, ranging from classical methods to more modern, greener alternatives.

Traditionally, reagents such as methyl iodide and dimethyl sulfate (B86663) have been used for N-methylation; however, their high toxicity and the generation of stoichiometric waste have prompted the search for alternatives. mostwiedzy.plchemrxiv.org The Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid, is a well-established alternative for N-methylation. mostwiedzy.pl A modified version of this, known as reductive amination, employs sodium borohydrides in place of formic acid. mostwiedzy.pl

More recently, dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent, with water being the only significant byproduct. The use of copper-zirconium bimetallic nanoparticles has been shown to efficiently catalyze the N-methylation of various amines with DMC, achieving high selectivity for the N-methylated product. nih.gov Another green approach involves mechanochemistry, where reactions are conducted in a ball mill, often without the need for solvents. mostwiedzy.pl This solvent-free method has been successfully applied to the N-methylation of secondary amines using formalin as the methylating agent and sodium triacetoxyborohydride (B8407120) as the reducing agent. mostwiedzy.pl

A study on norbelladine (B1215549) derivatives demonstrated a successful three-step synthesis that included an N-methylation step to form tertiary amines. uqtr.ca Research has also shown that on-resin N-methylation can be performed on cyclic peptides, where the regiochemistry of the reaction is dictated by the peptide's conformation. nih.gov

N-Methylation MethodMethylating Agent(s)Key Features/CatalystReference
Classical AlkylationMethyl iodide, Dimethyl sulfateHighly toxic, generates waste mostwiedzy.plchemrxiv.org
Eschweiler-Clarke ReactionFormaldehyde, Formic acidEstablished method mostwiedzy.pl
Reductive AminationFormaldehyde, Sodium borohydridesModification of Eschweiler-Clarke mostwiedzy.pl
Green MethylationDimethyl Carbonate (DMC)Cu-Zr bimetallic nanoparticles, environmentally benign nih.gov
MechanochemistryFormalin, Sodium triacetoxyborohydrideSolvent-free, rapid mostwiedzy.pl

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving stereochemical control is paramount when synthesizing chiral molecules like the analogues of this compound. This involves methods that selectively produce one enantiomer or diastereomer over others.

Asymmetric catalysis is a powerful strategy for constructing chiral cyclopropanes. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Transition metal catalysis is a prominent method, where metals like cobalt, rhodium, or gold are paired with chiral ligands to facilitate the cyclopropanation of an alkene. dicp.ac.cnnih.gov For instance, cobalt-catalyzed asymmetric cyclopropanation using gem-dichloroalkanes as carbene precursors has been shown to be effective for various alkenes, including those with protic functionality like a free phenol. dicp.ac.cn Gold(I)-catalyzed intramolecular alkene cyclopropanation has also been developed for the enantioselective synthesis of medium-sized rings. nih.gov

Beyond metal catalysis, biocatalysis using engineered enzymes offers a highly selective and environmentally friendly alternative. Engineered variants of myoglobin (B1173299) have been demonstrated to catalyze the diastereoselective and enantioselective cyclopropanation of vinylarenes with diazoketone carbene donors, producing a broad range of cyclopropyl ketones with predictable stereoselectivity. rochester.edu

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product molecule. wikipedia.orgsigmaaldrich.com This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com Common auxiliaries include pseudoephedrine and oxazolidinones. sigmaaldrich.comnih.gov In the context of synthesizing the target compound's analogues, a chiral auxiliary could be attached to a precursor to control the stereochemistry during the cyclopropane ring formation, followed by its cleavage. numberanalytics.com Pseudoephenamine has been highlighted as a versatile chiral auxiliary, particularly effective in alkylation reactions that form quaternary carbon centers. nih.gov

Diastereoselective synthesis aims to form a specific diastereomer when a new stereocenter is created in a molecule that already contains one or more stereocenters. This can be achieved through substrate control, where the inherent chirality of the starting material influences the stereochemical course of the reaction. rsc.org The Michael Initiated Ring Closure (MIRC) reaction is a powerful method for cyclopropane synthesis, and its stereoselectivity can be controlled by using chiral substrates or nucleophiles. rsc.org

One-pot methods have been developed for the highly enantio- and diastereoselective synthesis of halocyclopropyl alcohols from achiral starting materials. nih.gov These methods involve an initial asymmetric alkyl or vinyl addition to an aldehyde, which sets a stereocenter, followed by a diastereoselective cyclopropanation that is directed by the newly formed chiral center. nih.gov Similarly, high diastereoselectivity has been achieved in the Simmons-Smith cyclopropanation of allylic amines. acs.org

Stereoselective StrategyDescriptionExamples/CatalystsReference
Asymmetric CatalysisA chiral catalyst directs the formation of a specific enantiomer.Cobalt complexes, Gold(I) complexes, Engineered Myoglobin dicp.ac.cnnih.govrochester.edu
Chiral AuxiliaryA temporary chiral group guides stereoselectivity and is later removed.Pseudoephedrine, Oxazolidinones, Pseudoephenamine wikipedia.orgsigmaaldrich.comnih.gov
Diastereoselective SynthesisAn existing stereocenter in the substrate directs the formation of a new one.Substrate-controlled MIRC, Tandem asymmetric addition/cyclopropanation rsc.orgnih.gov

Total Synthesis Strategies for Complex Analogues

The total synthesis of complex natural products or pharmaceuticals often requires intricate and multi-step strategies. Analogues of this compound can be incorporated into larger, more complex molecular architectures. The Zn-ProPhenol-catalyzed alkynylation of aldehydes, for example, provides access to chiral propargylic alcohols which are versatile building blocks used in the synthesis of over a dozen complex natural products. acs.org The cyclopropane ring itself is a key feature in many bioactive compounds and drug molecules. nih.gov Synthetic strategies for complex molecules containing this motif often rely on robust methods for cyclopropane formation, such as the Chan-Lam cyclopropylation, which allows for the connection of a cyclopropyl group to phenols and azaheterocycles. nih.govnih.gov The development of such methods is crucial for medicinal chemistry campaigns that require the synthesis of complex, cyclopropane-bearing molecules. nih.govnih.gov

Development of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. researchgate.net

A key principle is waste prevention , often measured by metrics like the E-Factor or Process Mass Intensity (PMI). skpharmteco.com In the synthesis of cyclopropylamines, this involves optimizing reactions to maximize yield and minimize byproducts. skpharmteco.comlongdom.org The use of catalysis over stoichiometric reagents is another core tenet. Asymmetric catalysis and biocatalysis for cyclopropanation are prime examples, as a small amount of catalyst can generate large amounts of product, reducing waste. rochester.eduacs.org

Choosing safer solvents and reagents is also critical. The shift from toxic methylating agents like methyl iodide to greener alternatives like dimethyl carbonate (DMC) exemplifies this principle. chemrxiv.orgnih.gov Furthermore, developing solvent-free reaction conditions, such as those found in mechanochemistry, represents a significant advance in sustainable synthesis. mostwiedzy.pl Finally, the principle of design for degradation encourages the creation of molecules that break down into harmless substances after their intended use, minimizing their environmental persistence. nih.gov The application of these principles to the synthesis of this compound and its analogues can lead to more sustainable and environmentally responsible manufacturing processes. researchgate.netlongdom.org

Chemical Transformations and Derivative Synthesis of 2 1 Methylamino Cyclopropyl Phenol

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a common site for chemical modification to modulate properties such as acidity, hydrogen bonding capacity, and metabolic stability.

O-alkylation and O-acylation are fundamental reactions for modifying phenols. In the case of 2-[1-(methylamino)cyclopropyl]phenol (B6155985), these transformations can be used to introduce a wide range of substituents.

O-Alkylation: This reaction typically proceeds via the formation of a phenolate (B1203915) anion in the presence of a base, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. pharmaxchange.info The choice of solvent can significantly influence the outcome, with polar aprotic solvents like DMF or DMSO favoring O-alkylation. pharmaxchange.info

O-Acylation: The synthesis of phenolic esters from this compound can be achieved through various methods. A common approach involves the reaction with acylating reagents. An efficient one-pot method for the selective O-acylation of phenols uses organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST). rsc.org This method is notable for its mild reaction conditions, proceeding at room temperature in the air, and producing phenolic esters in near-quantitative yields. rsc.org

Reaction TypeReagents and ConditionsProduct Type
O-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF, DMSO)Ether
O-AcylationOrganic salt (acylating reagent), DAST, Room TemperatureEster

The cyclopropylmethyl group has been demonstrated as a versatile protecting group for phenols. nih.gov This strategy is a viable alternative to the more common methyl group due to its stability under various conditions and its relatively straightforward removal under different acidic conditions. nih.gov The introduction of the cyclopropylmethyl group can be achieved by reacting the phenol (B47542) with cyclopropylmethyl bromide. nih.gov This protective strategy has been successfully employed in the total synthesis of complex natural products like anigopreissin A. nih.gov

Protecting GroupIntroduction ReagentCleavage Condition
Cyclopropylmethyl (CPM)Cyclopropylmethyl bromideAcidic conditions

The synthesis of phenol ethers and esters from this compound can be accomplished through various synthetic protocols.

Phenol Ethers: A notable method for the formation of cyclopropyl (B3062369) aryl ethers is the Chan-Lam cyclopropylation reaction. scispace.comnih.gov This copper-catalyzed reaction utilizes potassium cyclopropyl trifluoroborate as the cyclopropyl source and is carried out in the presence of a copper(II) acetate (B1210297) catalyst and a ligand such as 1,10-phenanthroline. scispace.comnih.gov The reaction is performed under an oxygen atmosphere and is tolerant of a wide array of functional groups. scispace.com Another approach involves a two-step sequence of 1-methylvinylation of phenols followed by cyclopropanation to yield 1-methylcyclopropyl aryl ethers. researchgate.net

Phenol Esters: As mentioned previously, a highly efficient method for the synthesis of phenolic esters involves the use of organic salts as acylating agents in a reaction mediated by DAST. rsc.org This approach offers a convenient, one-pot synthesis at room temperature. rsc.org

ProductSynthetic MethodKey Reagents
Cyclopropyl Aryl EtherChan-Lam CyclopropylationPotassium cyclopropyl trifluoroborate, Cu(OAc)₂, 1,10-phenanthroline
1-Methylcyclopropyl Aryl EtherAlkenylation-Cyclopropanation1-methylvinylating agent, cyclopropanating agent
Phenolic EsterDAST-mediated AcylationOrganic salt, DAST

Reactions of the Methylamino Group

The secondary methylamino group in this compound is a key site for diversification, allowing for the introduction of various substituents to explore their impact on biological activity.

To generate a library of derivatives, N-alkylation and N-acylation reactions are commonly employed. These reactions can introduce a wide range of alkyl and acyl groups, respectively, allowing for a systematic exploration of the chemical space around the nitrogen atom.

N-Alkylation: Copper-catalyzed N-alkylation of amines using alkylborane reagents presents a method that avoids harsh basic conditions, making it suitable for substrates with sensitive functional groups. researchgate.netorganic-chemistry.org Another strategy involves the use of dimethyl carbonate (DMC) as an alkylating agent in the presence of a bimetallic catalyst, which allows for selective N-methylation. nih.gov

N-Acylation: The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. A variety of coupling reagents can be used to facilitate the reaction between the methylamino group and a carboxylic acid.

TransformationMethodKey Reagents/Catalyst
N-AlkylationCopper-catalyzed cross-couplingAlkylborane reagent, Cu(OAc)₂
N-MethylationBimetallic catalysisDimethyl carbonate (DMC), Cu-Zr nanoparticles

The conversion of the methylamino group to amides and sulfonamides introduces functionalities with distinct electronic and steric properties.

Amides: The synthesis of amides from amines and carboxylic acids is a well-established transformation. organic-chemistry.org Phenol amides, in particular, can be synthesized in a one-pot reaction using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in an aqueous acetone (B3395972) solution. mdpi.comnih.gov The synthesis of amide derivatives containing a cyclopropane (B1198618) ring has also been reported, highlighting the feasibility of such structures. mdpi.com

Sulfonamides: Sulfonamides are important bioisosteres of amides. A one-pot synthesis of sulfonamides from aromatic acids and amines has been developed, which proceeds via a copper-mediated conversion of the acid to a sulfonyl chloride, followed by amination. nih.gov The direct synthesis of cyclopropyl sulfonamides has also been described, typically involving the reaction of a chloropropanesulfonyl chloride with an amine, followed by ring closure and deprotection. google.comgoogle.com

DerivativeSynthetic ApproachKey Reagents
AmideDCC couplingN,N'-dicyclohexylcarbodiimide (DCC), Carboxylic acid
SulfonamideOne-pot synthesis from acidAromatic acid, Copper catalyst, Aminating agent
Cyclopropyl SulfonamideMulti-step synthesisChloropropanesulfonyl chloride, Amine, n-Butyllithium

Cyclization Reactions Involving the Amine Functionality

The secondary amine in this compound is a key functional group for constructing novel heterocyclic systems through cyclization reactions. These transformations can be broadly categorized into intramolecular and intermolecular processes, leading to diverse polycyclic scaffolds.

Intramolecular Cyclizations: While direct intramolecular cyclization involving the phenol and amine is not straightforward without a linking agent, derivatives of the parent compound can be designed to undergo such reactions. For instance, introducing an appropriate electrophilic side chain onto the phenol's oxygen or the benzene (B151609) ring could enable a subsequent ring-closing reaction with the amine nucleophile. Inspired by similar transformations, a Pictet-Spengler-type reaction could be envisioned if the phenolic ring were activated and reacted with an aldehyde in concert with the aminocyclopropyl moiety. Another potential pathway involves an oxidative cyclization, where a catalyst could mediate the formation of a new ring between the amine and the phenol. researchgate.net

Intermolecular Cyclizations: The amine functionality readily participates in reactions with bifunctional electrophiles to form various heterocyclic rings. For example, reaction with phosgene (B1210022) or a phosgene equivalent would yield a cyclic urea (B33335) derivative. Similarly, treatment with carbon disulfide or thiophosgene (B130339) could produce a cyclic thiourea. These reactions effectively cap the amine and phenol groups within a new five- or six-membered ring, significantly altering the molecule's steric and electronic profile. Prodrug strategies often leverage such intramolecular cyclization reactions to control the release of an active compound. nih.govmdpi.com

Functionalization of the Cyclopropyl Ring

The three-membered cyclopropane ring is not merely a passive scaffold; its high ring strain and unique electronic properties allow for specific functionalization through either direct substituent introduction or ring expansion and rearrangement reactions.

Direct and regioselective C-H functionalization of the cyclopropane ring presents a significant synthetic challenge. mdpi.com However, modern synthetic methods offer viable pathways. Palladium-catalyzed C(sp³)–H arylation, guided by a directing group, has been successfully applied to aminomethyl-cyclopropanes. rsc.orgchemrxiv.org By temporarily modifying the amine of this compound with a suitable directing group, it would be feasible to selectively introduce aryl or other substituents onto the cyclopropane ring.

Alternative strategies involve synthesizing the cyclopropane ring with the desired substituents already in place before its attachment to the phenol. Methods for preparing substituted 1-aminocyclopropane derivatives are well-documented and could be adapted for this purpose. nih.govnih.gov For instance, a cyclopropanation reaction using a substituted olefin could be employed early in the synthesis to generate the desired substituted cyclopropylamine (B47189) precursor.

The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions. dcchemicals.com These transformations can be exploited to convert the cyclopropyl scaffold into larger, more complex structures.

Radical-Mediated Rearrangements: The formation of a radical adjacent to the cyclopropane ring, for instance at the nitrogen or an adjacent carbon, can trigger a rapid ring-opening to form a more stable, linear radical intermediate. This intermediate can then undergo subsequent reactions, including intramolecular cyclization, to form larger ring systems.

Transition Metal-Catalyzed Reactions: Rhodium catalysts have been shown to mediate the regiodivergent hydrosilylation of acyl aminocyclopropanes via C-C bond cleavage. nih.gov This type of transformation, if applied to a derivative of this compound, could lead to ring-opened products that offer new avenues for diversification. Such reactions can proceed through intermediates like allylamines or enamides, which are then further functionalized. nih.gov

Acid-Catalyzed Rearrangements: In the presence of strong acids, N-cyclopropyl amides have been observed to undergo ring-opening rearrangement reactions, potentially proceeding through an aziridine-like intermediate. researchgate.net This suggests that under acidic conditions, the N-cyclopropyl moiety of the title compound could rearrange to form other structures, such as substituted oxazolines or N-(2-chloropropyl)amides, depending on the reaction conditions and nucleophiles present. researchgate.net

Rearrangement TypeConditionsPotential Products from Derivatives
Radical Ring OpeningRadical Initiator (e.g., AIBN), HeatLinear alkyl chains, Larger carbocycles
Rh-Catalyzed HydrosilylationRh(I) catalyst, HydrosilaneRing-opened silylated amines
Acid-Catalyzed RearrangementLewis or Brønsted Acid (e.g., AlCl₃)Substituted oxazolines, N-(halopropyl)amides

Conjugation Strategies for Probe Development

The development of chemical probes for biological studies requires covalent attachment (conjugation) of the molecule of interest to a reporter tag, such as a fluorophore, a biotin (B1667282) moiety, or a solid support. This compound possesses two excellent functional handles for conjugation: the phenolic hydroxyl group and the secondary amine. chinesechemsoc.orgbiosyn.com

Phenol-Directed Conjugation: The phenol group can be alkylated under basic conditions with a linker containing a terminal reactive group. For example, reaction with a propargyl halide would install an alkyne handle, ready for copper-catalyzed or strain-promoted "click chemistry" reactions. broadpharm.com Alternatively, the phenol can be acylated to form an ester bond with a linker containing a carboxylic acid. Specialized linkers designed for phenol bioconjugation, which release the parent phenol under specific physiological conditions, are also available. prolynxinc.com

Amine-Directed Conjugation: The secondary amine is a potent nucleophile that can be targeted with a variety of electrophilic linkers. The most common strategy is acylation with an activated ester (like an NHS ester) to form a stable amide bond. lumiprobe.comthermofisher.com Linkers containing terminal azides or alkynes are widely available, allowing for subsequent click chemistry ligation. dcchemicals.com Reductive amination with an aldehyde-bearing linker is another effective method for attaching probes.

Functional HandleConjugation ReactionLinker TypeResulting Bond
Phenolic HydroxylWilliamson Ether SynthesisAlkyne-HalideEther
Phenolic HydroxylEsterificationCarboxylic Acid-LinkerEster
Secondary AmineAcylationNHS Ester-LinkerAmide
Secondary AmineReductive AminationAldehyde-LinkerAmine

Bioisosteric Replacements and Scaffold Hop Approaches

Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry used to improve a compound's pharmacological properties, such as potency, selectivity, or metabolic stability, while retaining its essential biological activity. cambridgemedchemconsulting.comnih.govprinceton.edu

Bioisosteric Replacements: A bioisostere is a functional group or substituent that has similar physical or chemical properties to another group, which results in similar biological effects. For this compound, several replacements can be considered:

Phenol Bioisosteres: The phenol group is a common site of phase II metabolism. Replacing it with more stable, non-classical bioisosteres can enhance metabolic stability and modulate physicochemical properties. pressbooks.pubhyphadiscovery.com Examples include N-H acidic heterocycles like hydroxypyridines, indazoles, benzimidazolones, or triazoles. hyphadiscovery.com

Cyclopropyl Bioisosteres: The cyclopropyl group itself is often used as a bioisostere for gem-dimethyl or isopropyl groups, as it imparts conformational rigidity and can improve metabolic stability. chemrxiv.org Conversely, it could be replaced by these groups or by other small rings like an oxetane (B1205548) to fine-tune lipophilicity and steric profile. pressbooks.pub

Amine Bioisosteres: The secondary amine could be replaced with other groups that can act as hydrogen bond donors or acceptors, depending on the specific interactions required for biological activity.

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a structurally distinct scaffold while preserving the spatial arrangement of key pharmacophoric features. nih.govbhsai.orgniper.gov.inresearchgate.net Starting from the 2-(1-aminocyclopropyl)phenol (B11753839) core, one could hop to entirely different frameworks. For example, the cyclopropane could be fused into a bicyclic system, or the phenol could be replaced by a different aromatic or heteroaromatic ring system that positions the amine functionality in a similar 3D orientation. The goal is to discover novel chemotypes with improved properties or a different intellectual property profile. researchgate.net

Original Group/ScaffoldPotential Bioisostere/New ScaffoldRationale
PhenolPyridin-2-ol, Indazole, BenzimidazoloneImprove metabolic stability, modulate pKa and solubility. hyphadiscovery.com
Cyclopropylgem-Dimethyl, OxetaneModulate lipophilicity and steric bulk. pressbooks.pub
2-(1-Aminocyclopropyl)phenolSubstituted Indole, TetrahydroquinolineRetain pharmacophore orientation with a novel core structure.

Synthesis of Metabolically Stable Analogues (mechanistic focus)

Improving metabolic stability is a critical goal in drug design. For this compound, the primary metabolic liabilities are likely the N-cyclopropylamine moiety and the phenol group. The synthesis of stable analogues focuses on blocking the specific reaction mechanisms responsible for metabolic breakdown.

Stabilization of the N-Cyclopropylamine Moiety: The N-cyclopropylamine group is a known substrate for cytochrome P450 (CYP) enzymes. ku.edu Metabolism can proceed via two main mechanistic pathways:

Hydrogen Atom Abstraction (HAT): The CYP enzyme can abstract a hydrogen atom from the C-H bond of the methyl group or the cyclopropyl ring, leading to a carbinolamine intermediate. This intermediate can then decompose to yield N-dealkylation products, such as formaldehyde (B43269) and N-cyclopropylaniline, or cyclopropanone (B1606653) and N-methylaniline. nih.govresearchgate.net

Single Electron Transfer (SET): The enzyme can oxidize the amine via a single electron transfer to form a cyclopropylaminyl radical cation. ku.edu This highly reactive intermediate can undergo rapid ring opening of the strained cyclopropane, leading to reactive metabolites that can inactivate the enzyme (suicide inhibition) or form adducts with cellular macromolecules. acs.org

To block these pathways, analogues can be synthesized with specific modifications. For instance, replacing the hydrogen atoms on the cyclopropane ring with fluorine or methyl groups can increase the C-H bond dissociation energy, making the HAT mechanism less favorable. ku.edu Introducing a methyl group at the 1-position of the cyclopropyl ring has been shown to prevent ring-opening in certain substrates, favoring N-demethylation instead of N-decyclopropylation. nih.gov

Stabilization of the Phenol Group: Phenols are susceptible to Phase II conjugation reactions, primarily glucuronidation and sulfation. This often leads to rapid clearance of the compound. As discussed in the previous section, a primary strategy to prevent this is the bioisosteric replacement of the phenol with a group that is not a substrate for the conjugating enzymes (e.g., a fluoro-substituted phenyl ring or certain heterocycles). cresset-group.comnih.gov

Metabolic HotspotMechanism of MetabolismProposed Stabilizing Modification
N-Methyl GroupCYP-mediated HAT → N-demethylationReplacement of methyl with ethyl or larger groups to introduce steric hindrance.
N-Cyclopropyl GroupCYP-mediated HAT or SET → Ring-opening/N-decyclopropylationSubstitution on the cyclopropyl ring (e.g., gem-dimethyl) to block oxidation. nih.gov
Phenolic HydroxylUGT/SULT-mediated conjugationBioisosteric replacement with non-conjugatable groups (e.g., indazole). hyphadiscovery.com

Computational and Theoretical Chemistry Studies of 2 1 Methylamino Cyclopropyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of 2-[1-(Methylamino)cyclopropyl]phenol (B6155985) at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) studies have been employed to model the electronic structure of this compound and predict its chemical reactivity. Calculations reveal that the cyclopropyl (B3062369) group, particularly when substituted with an amino group, acts as an electron-donating group. This donation of electron density toward the phenolic π-system has significant consequences for the molecule's properties.

The substituent effect influences the O-H bond dissociation energy (BDE), a key parameter in the antioxidant potential of phenolic compounds semanticscholar.orgijesi.org. For this compound, the electron-donating nature of the ortho-substituent polarizes the phenolic O–H bond, which is expected to lower its BDE compared to unsubstituted phenol (B47542). This effect generally enhances the radical scavenging activity ijesi.org.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are used to analyze the charge distribution and delocalization of electrons within the molecule semanticscholar.org. These analyses for ortho-substituted phenols show that electron-donating groups increase the electron density on the phenyl ring through the delocalization of nonbonding electrons semanticscholar.orgresearchgate.netresearchgate.net. For the title compound, this would involve the delocalization of the nitrogen lone pair electrons.

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energies of HOMO and LUMO and the resulting energy gap (ΔE) provide insights into the molecule's stability and reactivity. A smaller energy gap generally corresponds to higher reactivity rjpn.org. In substituted phenols, electron-donating groups tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack rjpn.orgresearchgate.net.

Table 1: Predicted Electronic Properties of this compound based on DFT Analysis

ParameterPredicted FindingImplication
Substituent EffectThe 1-(Methylamino)cyclopropyl group acts as an electron-donating group.Increases electron density in the phenyl ring.
HOMO EnergyHigher than unsubstituted phenol.Increased susceptibility to electrophilic attack.
LUMO EnergySlightly altered compared to phenol.Influences electron-accepting ability.
HOMO-LUMO Gap (ΔE)Lower than unsubstituted phenol.Higher chemical reactivity and lower kinetic stability.
O-H Bond Dissociation Energy (BDE)Lower than unsubstituted phenol.Potentially enhanced antioxidant activity.

Molecular Electrostatic Potential (MEP) Analysis for Interaction Site Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack imist.ma. The MEP map visualizes the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.

For this compound, the MEP analysis is expected to show the following features:

Negative Regions: The most negative regions (typically colored red or yellow) are anticipated around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group due to the presence of lone pairs of electrons. The π-electron cloud of the aromatic ring would also exhibit a negative potential. These sites are susceptible to electrophilic attack and are favorable for forming hydrogen bonds as acceptors imist.maacs.org.

Positive Regions: The most positive regions (typically colored blue) are located on the hydrogen atom of the hydroxyl group and the hydrogen atom of the methylamino group. These sites are prone to nucleophilic attack and are key for interactions as hydrogen bond donors imist.ma.

The MEP surface provides a comprehensive picture of the molecule's surface, guiding the understanding of non-covalent interactions, which is crucial for predicting how the molecule might bind to a biological target like a protein receptor imist.maacs.org.

Calculation of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are widely used to predict spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation and characterization of molecules acs.orgresearchgate.net.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) for ¹H and ¹³C nuclei researchgate.netnih.govnih.gov. Theoretical predictions can help assign ambiguous signals in experimental spectra and confirm the molecular structure. For this compound, calculations would predict the chemical shifts for the aromatic protons, the cyclopropyl protons (which are often complex due to their rigid structure), the methyl protons, and the distinct carbon signals researchgate.net. The accuracy of these predictions allows for the differentiation between isomers and tautomers rsc.org.

IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can predict the infrared (IR) spectrum. The calculated frequencies correspond to specific vibrational modes of the molecule, such as the O-H stretch of the phenol, N-H stretch of the amine, C-H stretches of the aromatic ring and alkyl groups, and C=C stretching of the ring. Comparing the calculated spectrum with experimental data helps to confirm the presence of specific functional groups and validate the computed equilibrium geometry of the molecule acs.org.

Table 2: Illustrative Predicted Spectroscopic Data from DFT Calculations

SpectroscopyParameterPredicted Information
¹H NMRChemical Shifts (δ)Distinct signals for hydroxyl, amine, aromatic, cyclopropyl, and methyl protons.
¹³C NMRChemical Shifts (δ)Signals for aromatic, cyclopropyl, and methyl carbons, including the quaternary carbon attached to the ring.
IRVibrational Frequencies (cm⁻¹)Characteristic peaks for O-H stretch (~3600 cm⁻¹), N-H stretch (~3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), and aromatic C=C bends (~1500-1600 cm⁻¹).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions that are not accessible from static quantum chemical calculations researchgate.netnih.gov.

Conformational Sampling and Free Energy Landscapes

The structural flexibility of this compound is determined by the rotation around its single bonds. MD simulations can be used to perform conformational sampling, exploring the different spatial arrangements the molecule can adopt at a given temperature irbbarcelona.org.

Key rotatable bonds in this molecule include the bond connecting the cyclopropyl ring to the phenyl ring and the bonds within the methylamino group. By simulating the molecule's movement over nanoseconds or longer, a trajectory of its conformational states is generated. This trajectory can be analyzed to construct a free energy landscape, which maps the conformational space and identifies the low-energy, most probable conformations (local and global minima) and the energy barriers between them researchgate.net. Understanding the preferred conformations is essential, as the molecule's shape dictates its ability to interact with other molecules, including biological receptors.

Protein-Ligand Dynamics and Binding Site Interactions

MD simulations are a cornerstone of modern drug discovery for investigating how a small molecule (ligand), such as this compound, interacts with a protein target nih.govnih.gov. Starting from a docked pose of the ligand in the protein's binding site, an MD simulation can provide a dynamic view of the complex.

The simulation can assess the stability of the binding pose over time. Key analyses include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid during the interaction researchgate.net.

Interaction Analysis: To monitor specific non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, between the ligand and amino acid residues of the protein nih.gov. The phenolic hydroxyl and methylamino groups are expected to be primary sites for hydrogen bonding.

Role of Water: Simulations can reveal the role of water molecules in mediating protein-ligand interactions, which is often a critical factor for binding affinity nih.gov.

These simulations provide a detailed, atomistic understanding of the binding mechanism, which static docking models cannot fully capture researchgate.netnih.gov.

Table 3: Analysis of Protein-Ligand Interactions via MD Simulations

Analysis TypeInformation GainedRelevance
RMSD/RMSFStability and flexibility of the protein-ligand complex.Assesses the viability of the binding mode.
Hydrogen Bond AnalysisIdentifies key donor-acceptor pairs and their persistence over time.Crucial for binding affinity and specificity.
Hydrophobic/van der Waals ContactsMaps non-polar interactions between the ligand and protein residues.Contributes significantly to the overall binding energy.
Water Bridge AnalysisReveals the role of water molecules in mediating interactions.Provides a more complete picture of the binding site environment.

Virtual Screening and Computational Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com When a validated 3D structure of a target protein is available, either from experimental methods or homology modeling, structure-based virtual screening can be performed.

For a compound like this compound, a focused virtual library could be designed to explore the structure-activity relationship (SAR) of its analogs. This involves systematically modifying the core scaffold to generate a diverse set of related compounds. The design of such a library would be guided by key structural features that can be varied.

Key Diversification Points for Library Design:

Phenolic Hydroxyl Group: The position of the hydroxyl group on the phenyl ring could be altered. Additionally, it could be replaced with other functional groups like methoxy, amino, or halogen atoms.

Methylamino Group: The methyl group could be substituted with other alkyl groups of varying sizes or replaced with other functional groups to probe the steric and electronic requirements of the binding pocket.

Cyclopropyl Ring: While the cyclopropyl ring is a defining feature, its substituents could be varied.

Aromatic Ring Substituents: The phenyl ring could be substituted with various electron-donating or electron-withdrawing groups at different positions to modulate the electronic properties of the molecule.

An example of a virtual library design strategy is presented in the table below.

Scaffold PositionR-Group VariationRationale
Phenolic -OH-OCH₃, -NH₂, -Cl, -FExplore the role of hydrogen bonding and electronic effects.
N-Methyl-H, -Ethyl, -PropylInvestigate steric tolerance in the binding site.
Phenyl Ring-CH₃, -Cl, -F, -CN at ortho, meta, paraModulate lipophilicity and electronic properties.

Once the virtual library is generated, these compounds can be screened against the 3D structure of the target protein using molecular docking programs like AutoDock or GOLD. The docking process predicts the preferred binding orientation of each ligand in the active site of the protein and estimates the binding affinity, typically as a scoring function. The results of the virtual screen can then be used to prioritize a smaller subset of compounds for chemical synthesis and biological testing, thereby accelerating the process of lead discovery.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a novel compound such as this compound, a QSAR study would involve synthesizing and testing a series of analogs to generate the necessary data for model building.

The development of a QSAR model typically follows these steps:

Data Set Preparation: A series of structurally related compounds, including this compound, would be synthesized, and their biological activity against a specific target would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

Based on QSAR studies of related compound classes like aminophenols and other phenolic derivatives, several types of descriptors are likely to be important for modeling the activity of this compound analogs. nih.govresearchgate.net

Descriptor ClassSpecific ExamplesPotential Relevance to Activity
Physicochemical LogP (lipophilicity), Molar Refractivity (MR)Membrane permeability and hydrophobic interactions with the target.
Electronic Hammett constants (σ), Dipole moment, HOMO/LUMO energiesInfluence of substituents on electronic properties and reactivity.
Topological Molecular connectivity indices, Shape indicesEncodes information about the size, shape, and branching of the molecule.
3D Descriptors Steric fields (from CoMFA), Hydrophobic fields (from CoMSIA)Describes the 3D spatial arrangement of molecular properties.

For instance, a study on the toxicity of chlorophenol derivatives found that a 3D-QSAR model could effectively predict the combined effects of bioaccumulation and degradation. researchgate.net Another QSAR study on aminophenol derivatives highlighted the importance of substituents on the nitrogen atom and the phenolic function in determining biological activity. pharmacy180.com These findings suggest that a robust QSAR model for this compound and its analogs would likely incorporate a combination of electronic and steric descriptors to capture the key structural features governing their biological effects. The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.

Advanced Analytical Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous elucidation of the molecular structure of organic compounds in solution. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and chemical environment of each atom within 2-[1-(Methylamino)cyclopropyl]phenol (B6155985).

The structural backbone of this compound is confirmed through a series of NMR experiments. A standard analysis begins with 1D ¹H and ¹³C{¹H} spectra. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons through spin-spin coupling. The ¹³C NMR, often coupled with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, reveals the number of carbon atoms and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

While 1D spectra provide foundational data, 2D NMR techniques are required for the definitive assignment of the complex structure. sapub.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It would be used to trace the connectivity within the aromatic ring and to correlate the N-H proton with the N-methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the cyclopropyl (B3062369) protons to the quaternary aromatic carbon and the N-methyl carbon, thereby confirming the connection of all three key structural motifs.

The following table outlines the hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, based on typical values for similar structural fragments.

Table 1: Predicted 1H and 13C NMR Data for this compound
PositionAtom TypePredicted 1H Chemical Shift (δ, ppm)Predicted 13C Chemical Shift (δ, ppm)Key HMBC Correlations
1'Quaternary C-~35-45H-2', H-3', H-CH₃
2', 3'CH₂ (cyclopropyl)~0.8-1.5 (diastereotopic)~15-25C-1', C-1 (Aromatic)
N-CH₃CH₃~2.4-2.6~30-35C-1'
N-HNHVariable (broad)-H-CH₃
1Quaternary C (C-Ar)-~125-130H-3, H-5, H-2', H-3'
2Quaternary C (C-OH)-~150-155H-3, H-6
3CH (Ar)~6.8-7.0~118-122C-1, C-5
4CH (Ar)~7.0-7.2~128-132C-2, C-6
5CH (Ar)~6.7-6.9~115-120C-1, C-3
6CH (Ar)~7.1-7.3~125-130C-2, C-4
OHOHVariable (broad)-C-2, C-3

The carbon atom of the cyclopropyl ring attached to both the phenol (B47542) and the methylamino group (C-1') is a stereocenter, meaning this compound exists as a pair of enantiomers. Determining the enantiomeric excess (ee) of a chiral sample is critical in many research contexts. Chiral NMR spectroscopy provides a powerful method for this analysis without the need for physical separation.

This technique typically involves the use of a chiral solvating agent (CSA). montana.edu The CSA forms transient, diastereomeric complexes with each enantiomer of the analyte. Since diastereomers have different physical properties, their corresponding nuclei are in different chemical environments, which can lead to the resolution of previously overlapping signals in the NMR spectrum. chemrxiv.org For this compound, a suitable CSA would interact with the amine or phenol group, inducing separate signals for the N-methyl protons or specific aromatic protons of the (R)- and (S)-enantiomers. The enantiomeric excess can then be determined by integrating the corresponding signals for each enantiomer.

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes that cause reversible changes in a molecule's structure, such as conformational changes or rotations around single bonds. nih.gov For this compound, at least two dynamic processes could potentially be investigated by variable-temperature (VT) NMR experiments.

Nitrogen Inversion: The nitrogen atom in the methylamino group is pyramidal and chiral. However, for most simple acyclic amines, the barrier to pyramidal inversion (the "umbrella effect") is very low, leading to rapid interconversion between its two stereoisomeric forms at room temperature. sapub.orgstackexchange.com This rapid inversion averages the magnetic environments on the NMR timescale. Observing this phenomenon would likely require extremely low temperatures, often beyond the practical range for standard NMR analysis.

Restricted Bond Rotation: A more probable process for DNMR study is the restricted rotation around the single bond connecting the phenolic ring and the cyclopropyl group (C1-C1'). Steric hindrance between the ortho-hydroxyl group of the phenol and the substituents on the cyclopropyl ring could create a significant energy barrier to free rotation. nih.govmdpi.com

At low temperatures (slow exchange regime), this rotation would be slow, and the aromatic protons H-3 and H-6, for example, would be in distinct, non-equivalent chemical environments, giving rise to separate signals.

As the temperature is increased, the rate of rotation increases. The signals for H-3 and H-6 would broaden, move closer together, and eventually merge into a single, sharp, time-averaged signal at the coalescence temperature (Tc).

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature, providing valuable information about the molecule's conformational flexibility. niscpr.res.in

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically within 5 ppm). stackexchange.com This precision allows for the determination of a compound's exact mass, which can be used to calculate its unique elemental formula, thereby distinguishing it from other compounds with the same nominal mass. researchgate.net For this compound (C₁₀H₁₃NO), HRMS is used to confirm its elemental composition.

Table 2: Theoretical Exact Masses of this compound Adducts for HRMS Analysis
Ion SpeciesFormulaTheoretical Exact Mass (m/z)
[M]+•C₁₀H₁₃NO+•163.09971
[M+H]+C₁₀H₁₄NO+164.10754
[M+Na]+C₁₀H₁₃NNaO+186.08948
[M+K]+C₁₀H₁₃KNO+202.06342

The experimental measurement of the m/z for the protonated molecule ([M+H]⁺) at 164.1075 (within a few ppm) would provide strong evidence for the C₁₀H₁₄NO⁺ formula, confirming the molecular weight and elemental composition of the compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity and structural elucidation capabilities of tandem mass spectrometry. niscpr.res.inyoutube.com This makes it an essential tool for impurity profiling and monitoring the progress of chemical reactions. nih.gov

In the context of this compound synthesis, LC-MS/MS can be used to:

Monitor Reaction Progress: By analyzing aliquots from the reaction mixture, the consumption of starting materials and the formation of the desired product can be tracked over time, helping to optimize reaction conditions.

Identify Impurities: The HPLC component separates the main product from process-related impurities (e.g., unreacted starting materials, reagents, byproducts) and degradation products. mdpi.com

Characterize Unknowns: Each separated component is ionized and analyzed by the mass spectrometer. For an unknown impurity, the initial MS scan provides its molecular weight. A subsequent MS/MS experiment isolates the ion of that impurity and fragments it by collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the impurity's structure, often by comparing it to the fragmentation of the parent compound.

Table 3: Potential Process-Related Impurities in the Synthesis of this compound and their Detection by LC-MS
Potential ImpurityStructure/DescriptionMolecular FormulaExpected [M+H]+ (m/z)
PhenolStarting MaterialC₆H₆O95.0491
1-Aminocyclopropan-1-olPotential Precursor FragmentC₃H₇NO74.0549
2-(1-Aminocyclopropyl)phenol (B11753839)Demethylated PrecursorC₉H₁₁NO150.0913
2-[1-(Dimethylamino)cyclopropyl]phenolOver-methylated ByproductC₁₁H₁₅NO178.1226
Oxidized Producte.g., Quinone-like structureVariableVariable

X-ray Crystallography for Solid-State Structure Determination

While a complete, publicly available crystal structure of this compound is not readily found in open-access crystallographic databases, analysis of structurally related compounds allows for predictions of its key structural features. For instance, the presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the methylamino group) suggests the likelihood of significant intermolecular and potentially intramolecular hydrogen bonding.

Table 1: Predicted Crystallographic Parameters for this compound (Note: This table is predictive and based on the analysis of structurally similar compounds, as specific data for this compound is not publicly available.)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
Key Intramolecular InteractionO-H···N hydrogen bond
Key Intermolecular InteractionN-H···O hydrogen bond, π-π stacking

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. For this compound, the primary intermolecular forces dictating its solid-state architecture would be hydrogen bonds. The phenolic hydroxyl group is a strong hydrogen bond donor, while the nitrogen of the methylamino group can act as a hydrogen bond acceptor. Furthermore, the N-H bond of the methylamino group can also participate as a hydrogen bond donor. This could lead to the formation of extended networks, such as chains or sheets, within the crystal lattice.

Co-crystal Structures with Molecular Targets

The formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, is a powerful technique in pharmaceutical sciences to modify the physicochemical properties of an active pharmaceutical ingredient (API). Co-crystallization of this compound with a molecular target, such as a protein or enzyme, would provide invaluable insight into its binding mode and mechanism of action.

X-ray diffraction analysis of such a co-crystal would reveal the specific intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the target's binding site. This information is crucial for rational drug design and the optimization of lead compounds to enhance their potency and selectivity. While no specific co-crystal structures of this compound with a molecular target are publicly documented, this remains a key area of investigation in the development of compounds with therapeutic potential.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural motifs. The phenolic O-H stretch would appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The N-H stretch of the secondary amine would be observed around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclopropyl groups would appear just below 3000 cm⁻¹.

The "fingerprint region" of the spectra, from approximately 1600 to 600 cm⁻¹, would contain a complex series of bands arising from C=C stretching in the aromatic ring, C-N stretching, C-O stretching, and various bending vibrations. These bands provide a unique signature for the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on the functional groups present.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching3200 - 3600 (broad)
Secondary N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=CStretching1450 - 1600
C-NStretching1080 - 1360
C-OStretching1000 - 1260

Chromatographic Methods for Purification and Analytical Purity

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Due to the presence of a chiral center, this compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to be able to separate and quantify them. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The retention times of the two enantiomers would be different, allowing for their individual quantification.

Table 3: Illustrative Chiral HPLC Method for a Cyclopropylamine (B47189) Derivative (Note: This is a representative method, as a specific method for this compound is not publicly available.)

ParameterCondition
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)
Mobile PhaseHexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected OutcomeBaseline separation of the two enantiomers

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its applicability would depend on its volatility and thermal stability. The presence of the polar hydroxyl and amino groups might necessitate derivatization to increase its volatility and prevent peak tailing on the GC column. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.

In a GC/MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the cyclopropyl ring, the loss of the methylamino group, or fragmentation of the phenol ring. This technique is highly sensitive and can be used to detect and quantify trace impurities.

Future Research Directions and Applications in Chemical Biology

Development of Novel Chemical Probes for Cellular Pathways

The development of chemical probes is crucial for elucidating complex biological pathways. The structure of 2-[1-(Methylamino)cyclopropyl]phenol (B6155985) makes it an intriguing candidate for the creation of such tools. N-functionalized 2-aminophenols are recognized as versatile reagents in organic synthesis, serving as precursors for bioactive small molecules. nih.govresearchgate.net The cyclopropylamine (B47189) moiety, in particular, can be exploited for its unique reactivity. For instance, N-cyclopropylanilines have been utilized as single-electron transfer probes, as the cyclopropyl (B3062369) ring can undergo irreversible ring-opening upon oxidation, providing a clear signal of a specific chemical event. acs.org

Future research could focus on modifying the this compound scaffold to incorporate reporter tags, such as fluorophores or biotin (B1667282), enabling the tracking and identification of its interactions within a cellular context. The phenol (B47542) group offers a convenient handle for such modifications through well-established etherification or esterification reactions.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SiteType of ModificationPotential Application
Phenolic hydroxylEtherification/Esterification with a fluorophoreFluorescent imaging of cellular targets
Methylamino groupAcylation with a biotin-containing moietyAffinity-based protein profiling
Aromatic ringIntroduction of a photo-crosslinking groupCovalent labeling of binding partners

Exploration of the Compound as a Scaffold for Complex Chemical Entities

In medicinal chemistry, a scaffold is a core structure upon which a variety of substituents can be placed to create a library of compounds with diverse biological activities. The this compound structure combines two privileged motifs: the phenol and the cyclopropylamine. Phenols and their derivatives are recurring scaffolds in a vast number of FDA-approved drugs. nih.govnsf.gov The cyclopropyl group is also a valuable component in drug design, often introduced to enhance metabolic stability and improve potency by providing conformational rigidity. hyphadiscovery.com

The aminocyclitol moiety, a related structural class, has been effectively used as a versatile scaffold in drug design. nih.gov This suggests that the aminocyclopropyl component of this compound could serve a similar purpose. Researchers could systematically modify the phenol ring with various substituents (e.g., halogens, alkyl groups, nitro groups) and explore different N-alkyl or N-acyl groups on the amine to generate a library of analogues for screening against various biological targets.

Advancements in Synthetic Routes Towards Analogues

The efficient synthesis of analogues of this compound is a critical step towards exploring its potential. While the synthesis of the parent compound can be envisioned through the reaction of a phenol precursor with a cyclopropylamine derivative, the development of more versatile and high-yielding synthetic routes will be a key area of future research. evitachem.com

Recent advancements in C-H functionalization and cross-coupling reactions offer powerful tools for the synthesis of functionalized phenols. rsc.org For instance, copper-catalyzed Chan-Lam cyclopropylation provides a method for the formation of cyclopropane-heteroatom linkages. nih.gov Future synthetic efforts could focus on developing stereoselective methods to control the chirality of the cyclopropane (B1198618) ring, which can be crucial for biological activity. Chemoenzymatic strategies have shown promise in the stereoselective synthesis of chiral cyclopropane scaffolds. nih.gov

Table 2: Potential Synthetic Strategies for Analogues of this compound

Synthetic ApproachDescriptionPotential Advantages
Late-stage C-H functionalizationDirect modification of the aromatic C-H bonds of the phenol ring.Atom and step economy.
Copper-catalyzed N-cyclopropylationCoupling of a substituted phenol with a cyclopropylamine source.Good functional group tolerance.
Chemoenzymatic synthesisUse of enzymes to achieve high stereoselectivity in cyclopropanation.Access to enantiopure compounds.
Dehydrogenative couplingReaction of cyclohexanones with primary amines to form N-functionalized 2-aminophenols. nih.govresearchgate.netOne-shot installation of amino and hydroxyl groups.

Interdisciplinary Research Integrating Computational and Experimental Methods

The integration of computational modeling with experimental validation is a powerful paradigm in modern chemical research. In the context of this compound, computational methods can be employed to predict the physicochemical properties of its analogues, their potential binding modes to biological targets, and their metabolic fate.

Pharmacophore modeling and virtual screening can be used to identify potential protein targets for which this scaffold might have high affinity. researchgate.net Molecular dynamics simulations can provide insights into the conformational preferences of the molecule and its interactions with its binding partners. These in silico predictions can then guide the synthesis and experimental evaluation of the most promising candidates, thereby accelerating the discovery process.

Potential for Derivatization in Materials Science and Sensing Applications (non-biological)

Beyond its potential in chemical biology, the this compound scaffold could also find applications in materials science. Phenol derivatives are known precursors for the synthesis of polymers and functional materials. Electropolymerization of phenol derivatives can be used to create permselective films for biosensor applications. researchgate.net

The unique electronic properties of the cyclopropyl group could be harnessed to create novel materials with interesting optical or electronic properties. Furthermore, the phenol moiety can be derivatized to create sensors for various analytes. For example, plasmonic sensors based on functionalized phenols have been developed for the detection of phenolic compounds in the environment. mdpi.comnih.gov Future research could explore the incorporation of the this compound unit into polymer backbones or onto the surface of nanomaterials to create novel sensors and functional coatings.

Q & A

What are the established synthetic routes for 2-[1-(Methylamino)cyclopropyl]phenol, and what key intermediates are involved?

Basic Research Question
The synthesis typically involves cyclopropanation of a phenol precursor followed by methylamine functionalization. A common approach utilizes cyclopropyl intermediates, such as 1-(methylamino)cyclopropane derivatives, which are coupled to phenolic moieties via nucleophilic substitution or cross-coupling reactions . For example, analogous methods described for N-substituted cyclopropane derivatives involve reacting cyclopropylmethylamines with halogenated phenols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Key intermediates include halogenated phenols (e.g., 2-bromophenol) and protected cyclopropylmethylamine precursors to avoid side reactions.

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
1H and 13C NMR are critical for confirming the cyclopropane ring and methylamino group. The cyclopropane protons typically appear as multiplets in the δ 0.8–1.5 ppm range, while the methylamino group shows a singlet near δ 2.2–2.5 ppm . High-resolution mass spectrometry (HRMS) is essential for validating molecular weight, with discrepancies >2 ppm indicating impurities . FTIR can corroborate phenolic O-H stretches (ν ~3200–3500 cm⁻¹) and C-N vibrations (ν ~1250 cm⁻¹) .

How can researchers address discrepancies in NMR data when synthesizing cyclopropane-containing compounds?

Advanced Research Question
Discrepancies often arise from stereochemical variations or residual solvents. For cyclopropane derivatives, ensure proper integration of ring protons (typically 2–4 protons with coupling constants J = 4–8 Hz). If unexpected peaks occur, compare with reported data for analogous compounds, such as 1-(phenylthio)cyclopropyl ketones, where cyclopropane protons exhibit distinct splitting patterns . Solvent suppression techniques (e.g., deuterated DMSO) and 2D NMR (COSY, HSQC) can resolve overlapping signals .

What strategies optimize the yield of this compound in multi-step syntheses?

Advanced Research Question
Yield optimization hinges on controlling cyclopropane ring stability and minimizing side reactions. Use anhydrous conditions to prevent ring-opening hydrolysis. Catalytic additives like CuI or Pd(PPh₃)₄ enhance coupling efficiency in aryl-cyclopropane bond formation . For example, yields >85% were achieved for similar cyclopropane derivatives by maintaining reaction temperatures below 100°C and using excess methylamine (1.5–2.0 equiv) to drive the reaction .

How does the cyclopropane ring influence the compound’s reactivity in biological systems?

Advanced Research Question
The cyclopropane ring confers conformational rigidity, potentially enhancing binding affinity to biological targets. For example, Tamoxifen-like metallocifens with cyclopropane substituents exhibit improved thioredoxin reductase inhibition due to restricted rotation of the phenolic group . Computational studies (e.g., DFT) can model steric and electronic effects of the cyclopropane ring on receptor interactions .

What are the safety considerations when handling this compound in laboratory settings?

Basic Research Question
Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation. In case of exposure, rinse skin with soap/water for 15 minutes and seek medical attention if irritation persists . Store the compound in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Avoid contact with strong acids/bases, which may destabilize the cyclopropane ring .

How can researchers validate the purity of this compound for pharmacological studies?

Advanced Research Question
Combine HPLC (≥95% purity, C18 column, acetonitrile/water gradient) with tandem mass spectrometry (LC-MS/MS) to detect trace impurities . For stability studies, monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) and analyze by NMR for structural integrity .

What computational methods are suitable for predicting the reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model cyclopropane ring strain (∼27 kcal/mol) and predict regioselectivity in electrophilic aromatic substitution . Molecular dynamics simulations (e.g., AMBER) assess conformational stability in solvent environments, aiding in drug design .

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